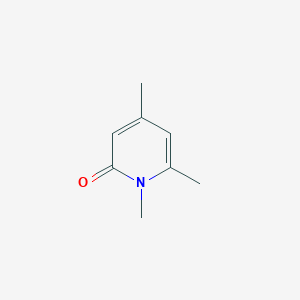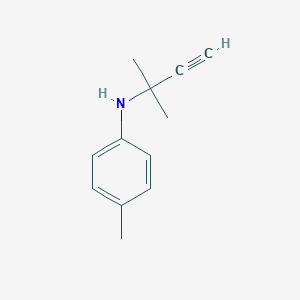
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors and produces effects similar to those of THC, the active ingredient in marijuana. However, due to its high potency and potential for abuse, it has been banned in many countries. Despite its illicit use, MMB-CHMINACA has also shown promise in scientific research.
Mechanism Of Action
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline exerts its effects by binding to and activating cannabinoid receptors in the brain and other organs. This leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. The overall effect is the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline are similar to those of THC, including altered perception, mood, and cognition. However, due to its high potency, 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can produce more severe effects, such as hallucinations, paranoia, and respiratory depression. Long-term use of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can also lead to addiction and other adverse health effects.
Advantages And Limitations For Lab Experiments
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline has several advantages for use in scientific research, including its high potency and selectivity for cannabinoid receptors. It can be used to investigate the pharmacology of these receptors and their role in various physiological processes. However, the high potency and potential for abuse also make it a challenging compound to work with, and caution must be taken to ensure proper safety protocols are followed.
Future Directions
There are several possible future directions for research involving 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline. These include further investigations into its pharmacology and potential therapeutic applications, as well as studies on the long-term effects of its use. Additionally, research could explore the development of safer and more selective synthetic cannabinoids that could be used for scientific research and potential therapeutic use.
Synthesis Methods
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline can be synthesized through a multistep process involving the condensation of 4-methylaminobenzonitrile with 2-methylbut-3-yn-2-ol, followed by the addition of a chloroformate derivative and subsequent deprotection. The final product is a white powder that is soluble in organic solvents.
Scientific Research Applications
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline has been used in scientific research to investigate the pharmacology of cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of CB1 and CB2 receptors, with a higher affinity for CB1 receptors. Studies have also explored the potential therapeutic applications of 4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline, such as its use in pain management and the treatment of neurological disorders.
properties
CAS RN |
14465-52-2 |
|---|---|
Product Name |
4-Methyl-N-(2-methylbut-3-yn-2-yl)aniline |
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-methyl-N-(2-methylbut-3-yn-2-yl)aniline |
InChI |
InChI=1S/C12H15N/c1-5-12(3,4)13-11-8-6-10(2)7-9-11/h1,6-9,13H,2-4H3 |
InChI Key |
MXPNWJITJKKJGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(C)(C)C#C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C)C#C |
synonyms |
N-(1,1-Dimethyl-2-propynyl)-p-toluidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




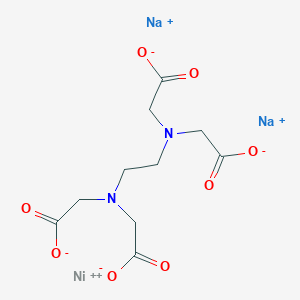
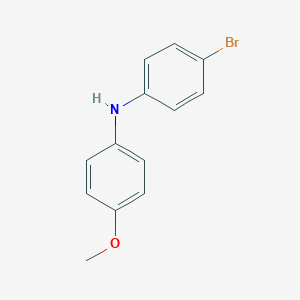
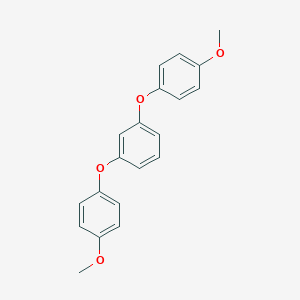
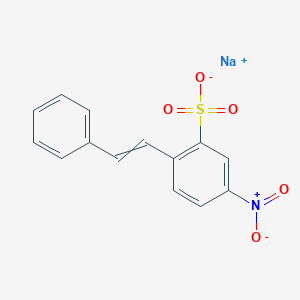


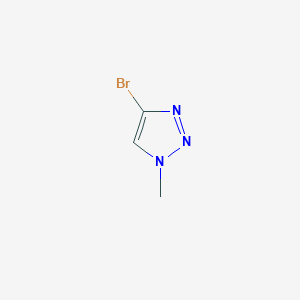

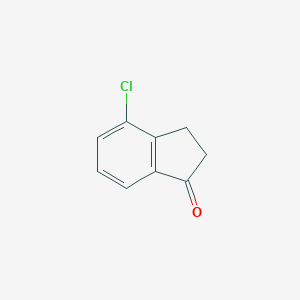
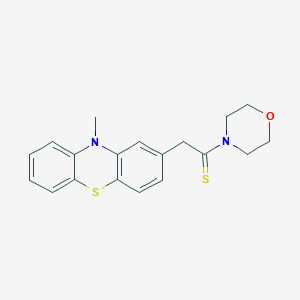
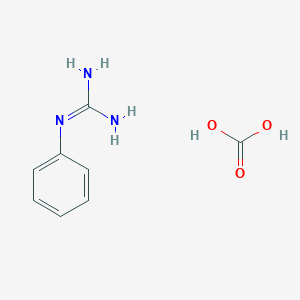
![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)
